2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of 242.53 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of an amino group, a dichlorophenyl group, and an ethan-1-ol moiety, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and impacted pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-Amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride: Contains only one chlorine atom on the phenyl ring.
Uniqueness
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications .
Biological Activity
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of approximately 242.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group, which is significant for its biological interactions. The presence of chlorine atoms at the 2 and 3 positions on the phenyl ring influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H10Cl3NO |
Molecular Weight | 242.53 g/mol |
CAS Number | 1391571-01-9 |
The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with various biochemical pathways due to its structural properties. Research indicates that compounds with similar structures can affect neurotransmitter systems and exhibit antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds containing dichlorophenyl groups exhibit significant antibacterial activity. For instance, research highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential utility in developing new antibiotics .
Enzyme Interactions
The compound has been employed in studies focusing on enzyme interactions, particularly in biochemical pathways involving amino acid transporters. It has been noted for its potential role in modulating L-type amino acid transporter (LAT) activity, which is crucial in cancer cell metabolism .
Case Studies
- Antimicrobial Activity : A study evaluated various dichlorophenyl derivatives for their antimicrobial efficacy against pathogens like Chlamydia trachomatis. The results demonstrated that certain modifications to the dichlorophenyl structure could enhance selectivity and potency against specific bacterial strains .
- Neuropharmacological Effects : Another research effort investigated the effects of similar compounds on dopamine receptors. Modifications to the phenyl group influenced binding affinities and receptor activity, indicating that structural changes can significantly affect pharmacological outcomes .
Summary of Biological Activities
Research findings suggest that this compound may possess various biological activities:
Activity Type | Observations |
---|---|
Antibacterial | Effective against multiple bacterial strains |
Enzyme Modulation | Potential interaction with amino acid transporters |
Neuropharmacological | Influences dopamine receptor activity |
Properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFBZCWKIOZDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-79-5 |
Source
|
Record name | 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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